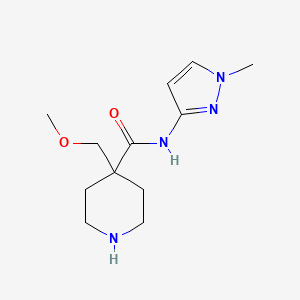
N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine, also known as CN-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine involves the binding of the compound to the ATP-binding site of CK2, which prevents the kinase from phosphorylating its substrates. This leads to downstream effects such as the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on CK2, N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to have other biochemical and physiological effects. For example, N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in neurotransmitter signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine in lab experiments is its potency and selectivity for CK2. This allows for the specific inhibition of CK2 without affecting other kinases. However, one limitation of using N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine. One area of interest is the development of analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the effects of CK2 inhibition on other cellular processes, such as autophagy and DNA repair. Additionally, the potential therapeutic applications of N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine in cancer and other diseases warrant further investigation.
Synthesemethoden
The synthesis of N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine involves the reaction between 3-chloro-5-nitropyridine-2-amine and 2,2-difluoropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by column chromatography. The yield of the synthesis is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been extensively studied for its potential applications in the field of cancer research. Protein kinase CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and reduce tumor growth. N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to be a potent inhibitor of CK2, with an IC50 value in the low nanomolar range. In addition, N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to be selective for CK2 over other kinases, which is important for reducing off-target effects.
Eigenschaften
IUPAC Name |
N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF2N4O2/c9-6-1-5(15(16)17)2-13-7(6)14-4-8(10,11)3-12/h1-2H,3-4,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRXVRFGWRJROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCC(CN)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,6aR)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635743.png)
![2-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6635755.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)

![3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B6635792.png)




